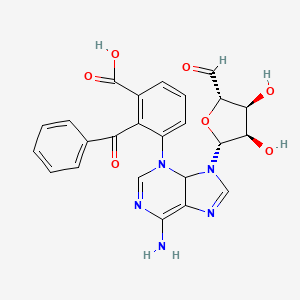![molecular formula C17H21N5O3 B12920410 2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one CAS No. 647831-12-7](/img/structure/B12920410.png)
2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diamino-5-(6-(benzo[d]oxazol-2-yl)-6-hydroxyhexyl)pyrimidin-4(1H)-one is a complex organic compound that features a pyrimidine ring substituted with amino groups and a benzo[d]oxazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-(6-(benzo[d]oxazol-2-yl)-6-hydroxyhexyl)pyrimidin-4(1H)-one typically involves multiple steps:
Formation of the Benzo[d]oxazole Moiety: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Attachment of the Hexyl Chain: The benzo[d]oxazole derivative is then reacted with a hexyl halide under basic conditions to introduce the hexyl chain.
Formation of the Pyrimidine Ring:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]oxazole moiety.
Reduction: Reduction reactions can target the pyrimidine ring or the benzo[d]oxazole moiety.
Substitution: The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.
Materials Science: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings.
Biological Research: It can be used as a probe or reagent in various biological assays and studies.
Wirkmechanismus
The mechanism of action of 2,6-Diamino-5-(6-(benzo[d]oxazol-2-yl)-6-hydroxyhexyl)pyrimidin-4(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzo[d]oxazole moiety could play a role in binding to biological targets, while the pyrimidine ring might be involved in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-(6-(benzo[d]oxazol-2-yl)-6-hydroxyhexyl)pyrimidin-4(1H)-one: Similar structure but with one less amino group.
2,6-Diamino-5-(6-(benzo[d]thiazol-2-yl)-6-hydroxyhexyl)pyrimidin-4(1H)-one: Similar structure but with a benzo[d]thiazole moiety instead of benzo[d]oxazole.
Uniqueness
The presence of both the benzo[d]oxazole moiety and the pyrimidine ring, along with the specific substitution pattern, makes 2,6-Diamino-5-(6-(benzo[d]oxazol-2-yl)-6-hydroxyhexyl)pyrimidin-4(1H)-one unique. This combination of features can result in distinct chemical and biological properties, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
647831-12-7 |
|---|---|
Molekularformel |
C17H21N5O3 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
2,4-diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H21N5O3/c18-14-10(15(24)22-17(19)21-14)6-2-1-3-8-12(23)16-20-11-7-4-5-9-13(11)25-16/h4-5,7,9,12,23H,1-3,6,8H2,(H5,18,19,21,22,24) |
InChI-Schlüssel |
SOLJLFVWXNCKMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(O2)C(CCCCCC3=C(N=C(NC3=O)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-Chloro-4-propoxypyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12920332.png)
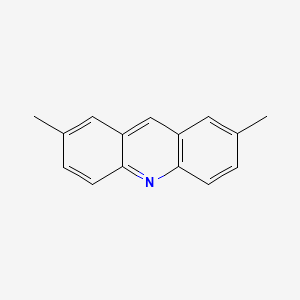
![8-Ethyl-1,3,7-trimethyl-4H-pyrrolo[3,4-f]indolizine-4,6(2H)-dione](/img/structure/B12920346.png)


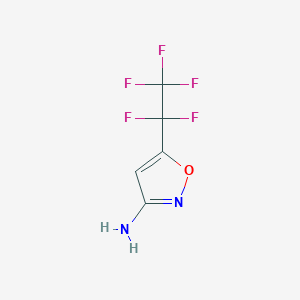

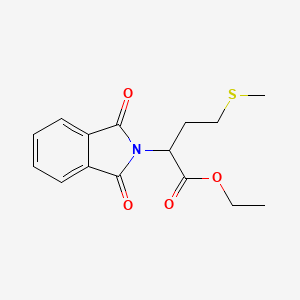

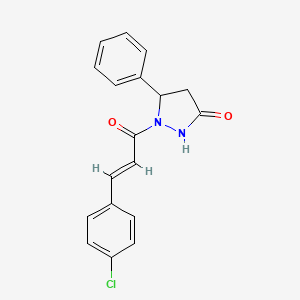
![Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]-](/img/structure/B12920386.png)
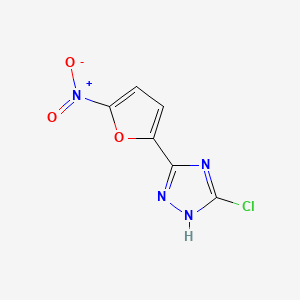
![2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12920397.png)
